2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Overview
Description
2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a thieno[3,4-b][1,4]dioxine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and substituted aromatic compounds .
Scientific Research Applications
2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The thieno[3,4-b][1,4]dioxine core interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-methanol
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Uniqueness
2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is unique due to the presence of trifluoromethyl groups, which significantly alter its chemical and physical properties compared to similar compounds. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F6O6S/c11-9(12,13)5-6(10(14,15)16)22-2-1(21-5)3(7(17)18)23-4(2)8(19)20/h(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSMPXPEPBNWFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1OC(=C(O2)C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F6O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155315 | |
Record name | 2,3-Bis(trifluoromethyl)thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-15-7 | |
Record name | 2,3-Bis(trifluoromethyl)thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887268-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis(trifluoromethyl)thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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